N-(1-methyl-2-oxoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Overview
Description
N-(1-methyl-2-oxoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in various fields, including medicine, chemistry, and biology.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that play a key role in the development and progression of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes that play a key role in the inflammatory response. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer treatments.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(1-methyl-2-oxoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide in lab experiments is its potent anti-inflammatory and anti-tumor properties. This compound has been shown to be effective in inhibiting the activity of key enzymes and proteins that play a role in the development and progression of various diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it challenging to work with in certain experimental conditions.
Future Directions
There are several future directions for research on N-(1-methyl-2-oxoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide. One area of research is the development of new drugs based on this compound for the treatment of various diseases, including cancer and inflammatory conditions. Another area of research is the study of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, further research is needed to optimize the synthesis method for this compound to improve its yield and solubility in water.
Scientific Research Applications
N-(1-methyl-2-oxoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. Several studies have shown that this compound has potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs to treat various diseases.
properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-21-18-9-7-16(10-15(18)12-19(21)22)20-25(23,24)17-8-6-13-4-2-3-5-14(13)11-17/h6-11,20H,2-5,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDYZBQTRBLVIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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